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Compound of Interest

Compound Name: N-methyl-1,2,4-thiadiazol-5-amine
CAS No.: 100703-97-7
Cat. No.: B2982889
Get Quote
. J

-Methyl-1,2,4-thiadiazol-5-amine (CAS: 100703-97-7) Primary Class: 5-Amino-1,2,4-
thiadiazoles Application: Bioisostere synthesis, Kinase inhibitor design, Fragment-based drug
discovery (FBDD).

Executive Summary & Chemical Profile

-Methyl-1,2,4-thiadiazol-5-amine is a versatile heterocyclic building block characterized by an
electron-deficient 1,2,4-thiadiazole core and an electron-donating exocyclic secondary amine.
In medicinal chemistry, this scaffold serves as a bioisostere for thiazoles, pyridines, and
oxadiazoles, offering distinct lipophilicity (

) and hydrogen-bonding vectors.

Key Reactivity Features:

o Exocyclic Amine (N-5): A secondary amine that acts as a nucleophile. It is the primary site for
acylation, sulfonylation, and metal-catalyzed cross-coupling (Buchwald-Hartwig).

e Ring Carbon (C-3): Generally electron-deficient but activated by the C-5 amino group. It is
susceptible to electrophilic halogenation and transition-metal-catalyzed C—H activation.
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e Ring Stability Warning: The 1,2,4-thiadiazole ring is sensitive to strong bases (e.g.,
hydroxide, alkoxides, organolithiums) which can trigger N-S bond cleavage and ring
opening. Protocols must prioritize mild bases (e.qg.,

, DIPEA).
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Figure 1: Reactivity profile of N-methyl-1,2,4-thiadiazol-5-amine highlighting functionalization
vectors and stability risks.

Protocol Section 1: Functionalization of the
Exocyclic Amine

The secondary amine is the most accessible handle. However, the electron-withdrawing nature
of the thiadiazole ring reduces the nucleophilicity of this nitrogen compared to aniline.

Amide Coupling (Acylation)

Standard coupling reagents (HATU/EDC) often fail to drive conversion due to reduced
nucleophilicity. Acid chlorides or anhydrides are preferred.

Reagents:

o Electrophile: Acid Chloride (
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)

» Base: Pyridine or

(Avoid excess strong base)

e Solvent: DCM or THF (Anhydrous)

o Catalyst: DMAP (0.1 equiv) — Critical for rate acceleration.

Step-by-Step Protocol:

Preparation: Dissolve

-methyl-1,2,4-thiadiazol-5-amine (1.0 equiv) in anhydrous DCM (
).

o Base Addition: Add pyridine (3.0 equiv). Cool to 0°C under

o Acylation: Dropwise add the acid chloride (1.2 equiv). If the reaction is sluggish, add DMAP
(0.1 equiv).

e Reaction: Warm to RT and stir for 4-12 hours. Monitor by LCMS (Expect
shift).
e Workup: Quench with sat.

. Extract with DCM. Wash organic layer with dilute citric acid (to remove pyridine) followed by
brine.

Purification: Flash chromatography (MeOH/DCM gradient).

Buchwald-Hartwig Amination (N-Arylation)

Coupling this secondary amine with aryl halides creates tertiary amines. The choice of ligand is
critical to prevent catalyst poisoning by the sulfur/nitrogen heterocycle.
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Reagents:

Catalyst:

or

Ligand:Xantphos or BrettPhos (Bidentate ligands prevent chelation by the thiadiazole).

Base:

(Preferred over NaOtBu to prevent ring degradation).

Solvent: 1,4-Dioxane or Toluene (degassed).
Step-by-Step Protocol:
e Charge: In a glovebox or under Argon, combine aryl bromide (1.0 equiv),

-methyl-1,2,4-thiadiazol-5-amine (1.2 equiv),
(2.0 equiv),
(5 mol%), and Xantphos (10 mol%) in a microwave vial.

e Solvent: Add anhydrous, degassed 1,4-Dioxane (

). Cap the vial.

e Heating: Heat to 100°C (oil bath) or 110°C (microwave) for 2—4 hours.

« Filtration: Cool to RT. Filter through a Celite pad, eluting with EtOAc.

Purification: Concentrate and purify via silica gel chromatography.

Expert Insight: If conversion is low, switch to the BrettPhos Pd G4 precatalyst, which is highly
active for deactivated secondary amines.

Protocol Section 2: C-3 Ring Functionalization

Direct functionalization of the C-3 position is challenging but high-value. The C-5 amino group
activates the ring sufficiently for electrophilic halogenation, enabling subsequent cross-
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coupling.

Regioselective C-3 Bromination
Reagents:

e Brominating Agent: N-Bromosuccinimide (NBS)

e Solvent: Acetonitrile (MeCN) or DMF

e Temperature: 0°C to RT

Step-by-Step Protocol:

Dissolution: Dissolve

-methyl-1,2,4-thiadiazol-5-amine (1.0 equiv) in MeCN (
). Cool to 0°C.

o Addition: Add NBS (1.05 equiv) portion-wise over 15 minutes. Protect from light.

e Monitoring: Stir at 0°C for 1 hour, then warm to RT. Monitor by LCMS for the formation of the
monobromide (

pattern).

o Workup: Dilute with EtOAc, wash with water and sodium thiosulfate solution (to quench
bromine).

e |solation: The product, 3-bromo-

-methyl-1,2,4-thiadiazol-5-amine, is often stable enough for isolation or can be used directly
in Suzuki couplings.

C-H Arylation (Direct Arylation)

For attaching aryl groups to C-3 without pre-halogenation.

Reagents:
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e Coupling Partner: Aryl lodide (
)

o Catalyst:
(10 mol%)

e Ligand:
or

e Base:

or
(Silver salts often assist in C-H activation of azoles).

e Solvent: DMF or DMA.

Troubleshooting & Optimization Guide
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Issue

Probable Cause

Solution

Ring Decomposition

Base too strong (e.g., NaH,
NaOtBu).

Switch to mild inorganic bases
like

or

. Avoid nucleophilic bases.

Low Yield in Amide Coupling

Poor nucleophilicity of amine.

Use Acid Chlorides + DMAP.
Avoid carboxylic acids/HATU.

Heat to 50°C if necessary.

Catalyst Poisoning (Pd)

Sulfur/Nitrogen coordination to
Pd.

Use strong chelating ligands
(Xantphos, dppf) or bulky
ligands (BrettPhos) to

outcompete the heterocycle.

Regioselectivity (Alkylation)

Competition between N-

exocyclic and N-ring.

Use steric bulk on the
electrophile or perform
reductive amination instead of

direct alkylation.

Decision Tree for Reagent Selection
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Goal: Functionalize

N-Me-1,2,4-thiadiazol-5-amine
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Figure 2: Strategic decision tree for selecting reagents based on the desired structural
modification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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